

comparing Xanthine oxidase inhibitors with Xanthine oxidase-IN-4

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Compound Focus: Xanthine oxidase-IN-4

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Understanding Xanthine Oxidase-IN-4

Xanthine oxidase-IN-4 belongs to a series of novel **2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs)** designed as non-purine xanthine oxidase inhibitors (XOIs) [1]. These inhibitors are structurally distinct from purine-like drugs such as allopurinol.

The diagram below illustrates the proposed binding mechanism of these inhibitors within the active site of the xanthine oxidase enzyme:

Comparative Inhibitor Data

The table below summarizes available data on **Xanthine oxidase-IN-4** and other types of inhibitors, though a direct side-by-side comparison of all parameters for XO-IN-4 is not available in the public domain [1].

Inhibitor Name / Class	Reported IC ₅₀	Chemical Class	Key Structural Features
Xanthine oxidase-IN-4	Data not publicly listed	1,6-Dihydropyrimidine-5-carboxylic acid	Pyrimidine core, carboxylic acid group [1]

Inhibitor Name / Class	Reported IC ₅₀	Chemical Class	Key Structural Features
Febuxostat (Prescription Drug)	1.26 nM [2]	Non-purine	Fused thiazole ring, nitrile group [1]
Allopurinol (Prescription Drug)	4.2 μM [2]	Purine analogue	Purine-like core [3] [2]
Ellagic Acid (Natural Product)	0.018 mM [4]	Polyphenol	Planar benzopyran core, multiple hydroxyl groups [4]
Tea Polyphenols (EGCG/GCG)	33.6 - 40.5 μM [5]	Polyphenol / Flavonoid	Galloyl and gallocatechin groups [5]
New Isocoumarin (Natural Product)	0.66 μg/mL [6]	Isocoumarin	Hydroxy and methoxy substitutions on isocoumarin core [6]

Research Context and Experimental Insights

For researchers, the methodology for evaluating these inhibitors is critical. The ODC class, including **Xanthine oxidase-IN-4**, was identified and optimized through integrated computer-aided drug design approaches [1]:

- **3D Quantitative Structure-Activity Relationship (3D-QSAR)** models were constructed to understand the structural requirements for potency.
- **Molecular Docking and Dynamics Simulations** predicted binding modes and stability within the XO active site, highlighting interactions with key residues like **Glu802, Arg880, and Phe914** [1].
- **In vitro enzymatic assays** are the standard for determining IC₅₀ values, measuring the compound's ability to inhibit the conversion of xanthine to uric acid [1] [6].

The drive to develop such novel scaffolds, like the ODCs, stems from the need for XOIs with fewer adverse effects than established drugs and the ongoing interest in discovering inhibitors from natural sources [1] [6].

How to Proceed with a Deeper Comparison

The lack of publicly available direct data for **Xanthine oxidase-IN-4** is a common challenge. To conduct a thorough comparison, you could:

- **Consult Specialized Databases:** Search commercial chemical and pharmaceutical databases (e.g., Clarivate Analytics, Elsevier Reaxys) which often contain detailed compound data.
- **Review Patent Literature:** The specific compound "**Xanthine oxidase-IN-4**" likely originates from a patent, which would be the primary source for its biological data.
- **Focus on the Scaffold:** In the absence of data for "IN-4," your research can focus on the promising **1,6-dihydropyrimidine-5-carboxylic acid** scaffold itself, for which structure-activity relationship (SAR) data is available in the scientific literature [1].

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